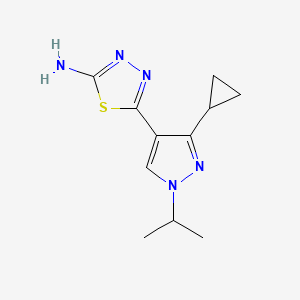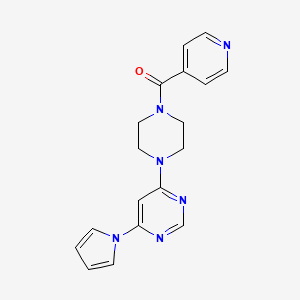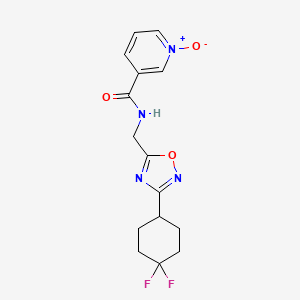
Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate" is a derivative of ethyl indol-2-carboxylate, which is a functionalized indole compound. Indoles are an important class of heterocyclic compounds that are found in many natural products and pharmaceuticals. The synthesis and modification of indole derivatives have been a subject of interest due to their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related indole derivatives has been explored in various studies. For instance, the alkylation of ethyl indol-2-carboxylate using aqueous KOH in acetone has been successfully carried out, leading to the formation of N-alkylated acids without the need for separating the N-alkylated esters . Additionally, a series of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, were synthesized via a three-component reaction in good yields . These methods could potentially be adapted for the synthesis of "Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate".
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using various analytical techniques such as NMR, mass spectrometry, and X-ray single crystal analysis . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and interactions.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, indol-2-thiosemicarbazide can participate in heterocyclization reactions to form thiazoles . Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates upon treatment with aromatic amines . These reactions are indicative of the reactivity of indole and thiazole moieties, which are present in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their functional groups and molecular structure. For example, the gas-phase elimination reaction of a related compound, ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, has been computationally studied, providing insights into its thermal decomposition and reaction kinetics . Additionally, the water solubility and hydrolysis behavior of indole N-carbamic esters have been investigated, which is relevant for understanding the stability and solubility of "Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate" .
Wissenschaftliche Forschungsanwendungen
Antiviral and Respiratory Infection Applications
The preparation of indole N-acyl and N-carbamic esters of a related compound showed potential as water-soluble precursors for antiviral thiazolinone for evaluation against influenza and other respiratory infections. Salts of these esters demonstrated high activity against influenza A2 and Coxsackie B1 viruses in vitro and reduced the severity and duration of disease symptoms in influenza A2 infected ferrets, although they caused local irritancy (Harnden et al., 1979).
Synthetic Chemistry and Functionalized Indoles
Research on the alkylation of ethyl indol-2-carboxylate has led to successful syntheses of various N-alkylated acids, providing a basis for further chemical modifications and the creation of new functionalized indole compounds. This work contributes to the broader understanding of synthetic strategies in medicinal chemistry and organic synthesis (Boraei et al., 2016).
Liquid-Liquid Phase Transfer Catalysis
The efficient synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates via liquid-liquid phase transfer catalysis showcases a novel methodology with mild conditions and high yield, marking a significant advancement in the field of organic synthesis (Lan-qin & Xi-cun, 2004).
Electrochemical and Electrochromic Properties
The synthesis and characterization of novel donor–acceptor type monomers for electropolymerization revealed significant insights into the electrochemical and electrochromic properties of the resulting polymers. This research has implications for the development of materials with potential applications in electronic and photonic devices (Hu et al., 2013).
Anticancer Efficacy
A novel pyrrole-substituted indolinone, synthesized with the initial aim of developing selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, showed potent antitumor activity against a variety of cancer cell lines. This compound exhibited a mechanism of action through G2/M cell cycle arrest, suggesting a promising avenue for cancer therapy (Xiong et al., 2010).
Luminescence Performance in Copper Complexes
The synthesis and characterization of copper complexes with carbazole and oxadiazole moieties highlighted their efficient green-emitting properties in solutions, offering insights into the design of new luminescent materials for potential application in light-emitting devices (Bai & Sun, 2012).
Wirkmechanismus
Target of Action
The primary target of Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is the Toll-like receptor 7 (TLR7) . TLR7 plays a crucial role in the innate immune response to viral pathogens by recognizing specific molecular patterns .
Mode of Action
Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines, such as IL-12, TNF-α, and IFN-α in human PBMC cells . The compound can bind to the TLR7 protein with an affinity of 7.06 μM .
Biochemical Pathways
The activation of TLR7 triggers a cascade of immune responses. The secretion of cytokines like IL-12, TNF-α, and IFN-α helps in modulating the immune response against viral infections . These cytokines play a vital role in the immune system’s ability to fight off infections and diseases.
Result of Action
The activation of TLR7 and the subsequent secretion of cytokines result in the suppression of HBV DNA replication . The compound has been shown to significantly suppress HBV DNA replication in both wild and resistant HBV strains .
Eigenschaften
IUPAC Name |
ethyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-22-16(21)18-15-17-12(10-23-15)9-14(20)19-8-7-11-5-3-4-6-13(11)19/h3-6,10H,2,7-9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSKHSSITKNZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)
![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)
![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)




![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)